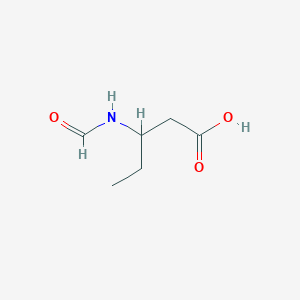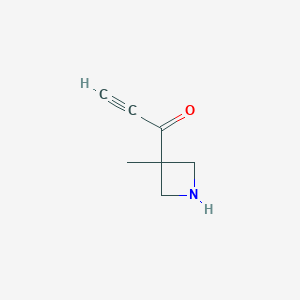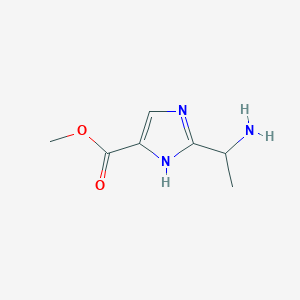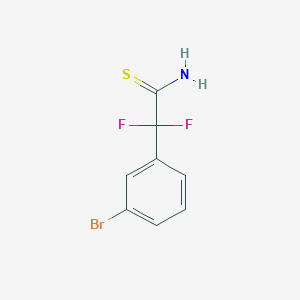![molecular formula C9H11ClFNO B13208822 1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol is a chemical compound with the molecular formula C9H11ClFNO It is characterized by the presence of a chlorophenyl group, an amino group, and a fluoropropanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol typically involves the reaction of 4-chloroaniline with 3-fluoropropanol under specific conditions. One common method includes:
Step 1: Reacting 4-chloroaniline with an appropriate fluorinating agent to introduce the fluorine atom.
Step 2: The resulting intermediate is then subjected to a reductive amination process with 3-fluoropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets required specifications.
化学反应分析
Types of Reactions
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(4-Chlorophenyl)amino]-3-fluoropropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
科学研究应用
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-[(4-Chlorophenyl)amino]-2-propanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
1-[(4-Chlorophenyl)amino]-3-chloropropan-2-ol: Contains an additional chlorine atom, which may influence its reactivity and applications.
Uniqueness
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol is unique due to the presence of both a fluorine and a chlorine atom, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC 名称 |
1-(4-chloroanilino)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-1-3-8(4-2-7)12-6-9(13)5-11/h1-4,9,12-13H,5-6H2 |
InChI 键 |
YZCKPKLFLIASCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NCC(CF)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)




![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)

![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)

![5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13208816.png)


